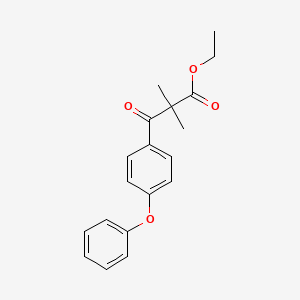

Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate

Description

Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate is a β-keto ester characterized by a central propanoate backbone substituted with two methyl groups at the C2 position and a 4-phenoxyphenyl moiety at the C3 ketone. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted XLogP3 ~3–4) and aromatic π-π interaction capabilities due to the phenoxyphenyl group.

Properties

Molecular Formula |

C19H20O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate |

InChI |

InChI=1S/C19H20O4/c1-4-22-18(21)19(2,3)17(20)14-10-12-16(13-11-14)23-15-8-6-5-7-9-15/h5-13H,4H2,1-3H3 |

InChI Key |

BQTIUAHDRGULPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate typically involves the esterification of 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Starting Materials: 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid, ethanol, sulfuric acid.

Reaction Conditions: Reflux, typically at temperatures around 78-80°C.

Purification: The product is purified by distillation or recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction by maintaining optimal reaction conditions and minimizing side reactions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.

Medicine: Potential applications in drug development due to its structural similarity to biologically active molecules. It can serve as a lead compound for the design of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate depends on its application. In biological systems, it may act as a substrate for enzymes, undergoing hydrolysis or oxidation. The phenoxy group can interact with various molecular targets, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Positional Isomers: Tolyl-Substituted Derivatives

Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate (CAS 93742-43-9) and Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate (Ref: 10-F741836) are positional isomers differing in the substitution pattern of the methyl group on the aryl ring.

- Molecular Formula : C₁₄H₁₈O₃ (both isomers) vs. C₁₉H₂₀O₄ (target compound).

- Key Differences: The target compound’s phenoxyphenyl group introduces additional oxygen atoms and a bulkier aromatic system compared to the tolyl group, increasing molecular weight (318.4 g/mol vs. 234.3 g/mol) and polarity.

Quinoxalinone-Linked Esters

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) and Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) ():

- Structural Features: These compounds integrate a quinoxalinone ring system, introducing hydrogen-bonding sites (NH groups) and conjugated π-systems.

- Spectral Data: IR: Strong C=O stretches at ~1680 cm⁻¹ (ketone) and ~1655 cm⁻¹ (ester), similar to the target compound. ¹H NMR: Aromatic protons appear at δ 7.98–7.06 ppm (3ce), overlapping with the phenoxyphenyl region in the target compound.

Coumarin-Linked Esters

Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (CAS 858753-29-4):

- Molecular Formula : C₁₈H₂₂O₅ vs. C₁₉H₂₀O₄ (target compound).

- Key Differences :

Enone-Containing Esters

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate (CAS 331459-75-7):

- Molecular Formula : C₂₀H₂₀O₃ vs. C₁₉H₂₀O₄ (target compound).

- Predicted boiling point (443.9°C) reflects higher volatility compared to the target compound’s ester-dominated structure .

Data Table: Comparative Analysis of Key Parameters

Research Findings and Implications

- Synthetic Challenges: Analogous β-keto esters (e.g., 3cd, 3ce) exhibit moderate yields (48–52%), suggesting that steric hindrance from the phenoxyphenyl group in the target compound may further complicate synthesis .

- Thermal Stability: The absence of enone systems (cf. CAS 331459-75-7) suggests higher thermal stability compared to α,β-unsaturated analogs .

Biological Activity

Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate, with the CAS number 2059933-44-5, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C19H20O4

- Molecular Weight : 312.36 g/mol

- CAS Number : 2059933-44-5

- Structure : The compound features a phenoxy group that may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | |

| A549 (lung cancer) | 12.8 | |

| HeLa (cervical cancer) | 10.5 |

The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-alpha | 250 | 120 | 52 |

| IL-6 | 300 | 150 | 50 |

This suggests that the compound may be beneficial in conditions characterized by chronic inflammation.

Mechanistic Insights

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : Preliminary data indicate that this compound may inhibit certain kinases involved in cell signaling pathways related to cancer progression.

- Modulation of Apoptotic Pathways : The compound appears to activate caspase pathways leading to programmed cell death in tumor cells.

Case Study 1: Breast Cancer Treatment

In a preclinical study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant tumor growth inhibition when administered in conjunction with standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy.

Case Study 2: Inflammatory Disease Model

In an animal model of rheumatoid arthritis, administration of the compound led to reduced joint inflammation and swelling, correlating with decreased levels of inflammatory markers in serum samples. This indicates potential for therapeutic use in autoimmune conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.